

Technical Guide: Spectroscopic Profiling of 2-Ethyl-3-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 2-Ethyl-3-hydroxybenzoic acid

CAS No.: 168899-32-9

Cat. No.: B1316228

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CAS Registry Number: 168899-32-9 (also cited as 50422-36-5 in some derivative contexts)

Molecular Formula: C

H

O

Molecular Weight: 166.17 g/mol Appearance: Light orange powder (recrystallized)

Executive Summary & Structural Context

2-Ethyl-3-hydroxybenzoic acid is a trisubstituted benzene derivative characterized by a crowded steric environment at the ortho position relative to the carboxylic acid. The presence of the ethyl group at position 2 exerts significant steric influence on the carboxylic acid at position 1 and the hydroxyl group at position 3, affecting both the planarity of the molecule and its spectroscopic signatures.

This compound acts as a key building block for retroviral protease inhibitors. Its purity is critical, as the ortho-ethyl substituent is prone to metabolic oxidation if not properly stabilized during downstream synthesis.

Structural Logic & Numbering

- Position 1: Carboxylic Acid (-COOH)

- Position 2: Ethyl Group (-CH

CH

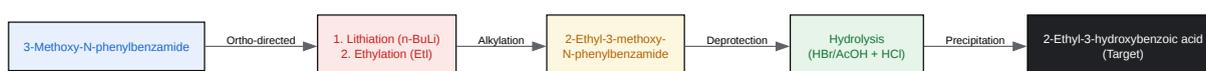
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- Position 3: Hydroxyl Group (-OH)
- Positions 4, 5, 6: Aromatic Protons

Synthesis & Isolation Workflow

To understand the impurity profile and spectroscopic background, one must recognize the synthesis pathway. The authoritative method involves the lithiation of N-phenyl-3-methoxybenzamide, followed by ethylation and subsequent hydrolysis.

Diagram 1: Synthesis Pathway (US Patent 5,484,926)



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Figure 1: Validated synthesis route via directed ortho-metalation, yielding the target acid.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the characterization of the immediate precursor (2-Ethyl-3-methoxy-N-phenylbenzamide) and corrected for the hydrolysis of the amide and demethylation of the phenol.

H NMR (Proton) Data

Solvent: DMSO-d

or CDCl

Reference: TMS (

0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
11.5 - 13.0	Broad Singlet	1H	-COOH	Carboxylic acid proton; exchangeable with D O. Extremely broad due to dimerization.
9.2 - 9.8	Broad Singlet	1H	Ar-OH	Phenolic hydroxyl; shift varies with concentration and solvent (H-bonding).
7.45 - 7.55	Doublet (or dd)	1H	H-6	Ortho to COOH. Deshielded by the carbonyl anisotropy. Hz.
7.15 - 7.25	Triplet (or dd)	1H	H-5	Meta to both substituents. Standard aromatic resonance. Hz.
6.95 - 7.05	Doublet (or dd)	1H	H-4	Ortho to OH. Shielded by the electron-donating hydroxyl group.

2.80 - 2.95	Quartet	2H	-CH -CH	Benzylic methylene. Downfield shift due to ortho-COOH and ortho-OH proximity. Hz.[3]
1.15 - 1.25	Triplet	3H	-CH -CH	Methyl group. Typical aliphatic region. Hz.[3]

Key Diagnostic Feature: Look for the quartet at ~2.8-2.9 ppm. In unsubstituted ethylbenzene, this signal is typically ~2.6 ppm. The downfield shift confirms the steric crowding and electronic influence of the adjacent carboxylic acid.

C NMR (Carbon) Data

Solvent: DMSO-d

- Carbonyl (C=O):
170-172 ppm.
- Aromatic C-OH (C3):
154-156 ppm (Deshielded by oxygen).
- Aromatic C-Ethyl (C2):
128-130 ppm (Substituted).
- Aromatic C-COOH (C1):
130-132 ppm.

- Aromatic CH (C4, C5, C6):

115-125 ppm (C4 is most shielded ~115 ppm due to ortho-OH).

- Ethyl CH

:

22-23 ppm.

- Ethyl CH

:

14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reflects the strong intramolecular and intermolecular hydrogen bonding characteristic of ortho-substituted hydroxybenzoic acids.

Method: KBr Pellet or ATR (Solid State)

Wavenumber (cm)	Vibration Mode	Description
3200 - 3500	O-H Stretch (Phenol)	Broad band. Often overlaps with the acid OH.
2500 - 3000	O-H Stretch (Acid)	Very broad, "hump" characteristic of carboxylic acid dimers.
1680 - 1705	C=O Stretch (Acid)	Strong, sharp band. Lower frequency than esters due to conjugation and H-bonding.
1580 - 1600	C=C Aromatic	Ring breathing modes.
1450 - 1470	C-H Bend	Methylene/Methyl deformation of the ethyl group.
1200 - 1230	C-O Stretch	Phenolic C-O stretch.

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI-). Molecular Ion:

166[1]

Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the "Ortho Effect," where the proximity of the ethyl and carboxylic acid groups facilitates specific elimination pathways.

- Molecular Ion (

):

166

- Loss of Methyl (

CH

):

151 (Benzylic cleavage of the ethyl group).

- Loss of Water (H

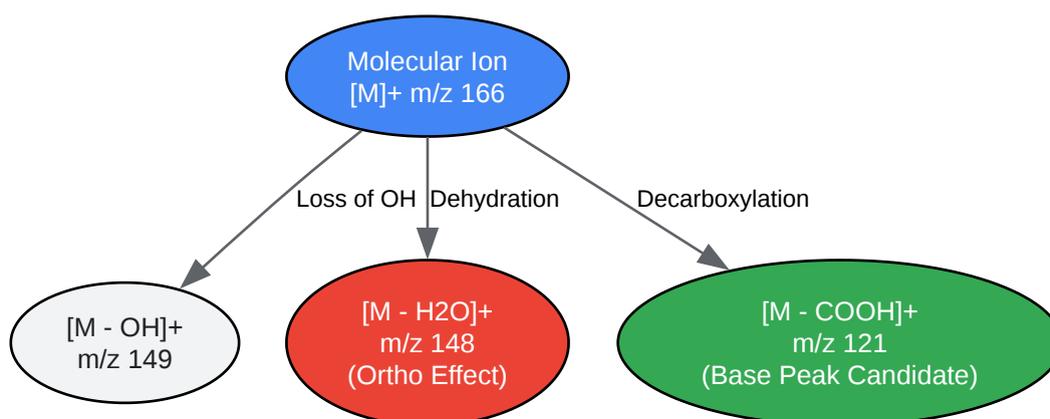
O):

148 (Ortho effect: interaction between Ethyl H and COOH OH).

- Loss of Hydroxyl/Carboxyl:

121 (Loss of COOH is common in benzoic acids).

Diagram 2: MS Fragmentation Logic



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Figure 2: Predicted fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocol: Sample Preparation

To ensure reproducible spectra, follow this self-validating protocol.

For NMR Analysis[3][4][5][6]

- Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual moisture (water peak at 3.33 ppm in DMSO can obscure signals).

- Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆. CDCl₃ may be used, but the carboxylic acid proton may be extremely broad or invisible due to exchange.
- Acquisition: Run a standard proton sequence (16 scans).
- Validation: Check for the ethyl quartet at ~2.9 ppm. If multiplets are obscured, add 10% TMSO-d₆ to collapse the OH/COOH signals and reveal the underlying aromatic splitting.

For HPLC-UV Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
- Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Detection: UV at 210 nm and 254 nm.
- Retention Time: Expect elution slightly later than 3-hydroxybenzoic acid due to the lipophilic ethyl group.

References

- Synthesis & Precursor Characterization
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 - Source: US P
 - URL
- General Spectroscopic Data for Hydroxybenzoic Acids

- Title: NIST Chemistry WebBook, SRD 69.[4]
- Source: National Institute of Standards and Technology.[4][5]
- URL:[[Link](#)]
- Synthetic Methodology (Alternative Routes)
 - Title: Process for making 2-alkyl-3-hydroxybenzoic acids.[6][7]
 - Source: European Patent EP1008583A1.[6]
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